3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

Descripción general

Descripción

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.153. It is a derivative of piperidinedione and is commonly used in organic synthesis as a reagent and intermediate . This compound is known for its stability at room temperature and its solubility in organic solvents such as alcohols and ketones .

Métodos De Preparación

The synthesis of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate typically involves multiple steps. One common method is the reaction of 3-Amino-2,6-piperidinedione with 2,2,2-Trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-Amino-2,6-piperidinedione hydrochloride is a crucial precursor for the synthesis of several therapeutic agents, including:

- Lenalidomide : An immunomodulatory drug used primarily for treating multiple myeloma and certain types of anemia. Lenalidomide has been shown to enhance immune response and inhibit tumor growth .

- Pomalidomide : Another derivative used in treating multiple myeloma, especially in cases resistant to other treatments. Pomalidomide has demonstrated potent anti-tumor activity and immune-modulating effects .

The synthesis of these drugs often involves the conversion of 3-amino-2,6-piperidinedione into various derivatives through established chemical processes. The trifluoroacetate form enhances the solubility and stability of the compound during these reactions.

Biochemical Relevance

Biosynthetic Pathways

Research indicates that 3-amino-2,6-piperidinedione is involved in biosynthetic pathways for natural products. For instance, it serves as a building block for various microbial metabolites. Studies have shown that specific enzymes can utilize this compound as a substrate to produce valuable chemicals through biocatalysis . This highlights its importance not only as a synthetic intermediate but also as a participant in natural product synthesis.

Synthetic Methodologies

Innovative Synthesis Techniques

The compound has been employed in developing new synthetic methodologies. For example:

- Solid-Phase Peptide Synthesis : The incorporation of 3-amino-2,6-piperidinedione into peptide sequences has been explored to enhance the stability and functionality of peptides. Its unique structural properties allow for the formation of complex peptide architectures that are essential in drug design .

- Thioacid-Mediated Reactions : Recent studies have demonstrated that thioacid derivatives of this compound can facilitate novel reactions leading to site-selective peptide cleavage, offering new avenues for peptide manipulation and synthesis .

Table 1: Summary of Key Applications

Mecanismo De Acción

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate can be compared with other similar compounds such as:

3-Amino-2,6-piperidinedione: Lacks the trifluoroacetate group, which may affect its solubility and reactivity.

2,6-Dioxo-3-piperidinaminium trifluoroacetate: Another derivative with different functional groups, leading to variations in chemical behavior and applications

Actividad Biológica

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (CAS No. 131052-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

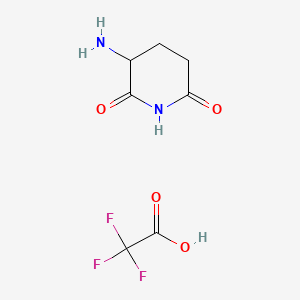

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 224.15 g/mol

Biological Activity Overview

This compound exhibits various biological activities primarily attributed to its role as an intermediate in the synthesis of pharmacologically active compounds such as thalidomide derivatives. Its biological effects can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In a study examining piperidine derivatives, it was found that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis (M. tuberculosis) strains .

Compound MIC (μg/mL) Activity Compound 9 4 Strong against M. tuberculosis Compound 10 0.5 Higher potency against resistant strains Compound 14 0.06 Effective against Gram-positive bacteria -

Cytotoxicity

- Cytotoxicity assays indicated that certain derivatives of the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, a derivative showed an MIC value significantly lower than the concentration that induced cytotoxic effects in noncancerous cells.

- Immune Modulation

The biological activity of this compound can be explained through several mechanisms:

-

Enzyme Interaction

- The compound acts as a ligand for various enzymes and proteins, potentially altering their activity through coordination bonds and hydrogen bonding interactions. This interaction can lead to either inhibition or activation of enzymatic pathways.

-

Gene Expression Modulation

- It influences gene expression related to oxidative stress responses and metabolic pathways. For example, it has been shown to enhance the expression of genes involved in antioxidant defenses, thereby improving cellular resilience against oxidative damage.

-

Transport and Distribution

- The uptake of the compound into cells is mediated by specific transport mechanisms, which may influence its distribution within cellular compartments and enhance its biological effects.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A comparative analysis of piperidine derivatives demonstrated that structural modifications significantly affected antimicrobial potency against M. tuberculosis strains. The study noted that replacing certain functional groups could enhance or diminish activity dramatically .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity levels while exhibiting strong antibacterial properties against resistant bacterial strains.

Propiedades

IUPAC Name |

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLMYDDAHXTLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703398 | |

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-72-7 | |

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.